1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(4-fluorophenyl)piperazine

Structural isomerism Physicochemical properties Receptor binding

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(4-fluorophenyl)piperazine (CAS 478260-05-8; molecular formula C14H15ClFN3S; molecular weight 311.8 g/mol) is a synthetic small molecule belonging to the thiazole-piperazine hybrid class. Its structure features a 2-chloro-1,3-thiazole ring connected via a methylene bridge to the N-1 position of a piperazine ring, with a 4-fluorophenyl substituent at the N-4 position of the piperazine.

Molecular Formula C14H15ClFN3S
Molecular Weight 311.8
CAS No. 478260-05-8
Cat. No. B2998225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(4-fluorophenyl)piperazine
CAS478260-05-8
Molecular FormulaC14H15ClFN3S
Molecular Weight311.8
Structural Identifiers
SMILESC1CN(CCN1CC2=CN=C(S2)Cl)C3=CC=C(C=C3)F
InChIInChI=1S/C14H15ClFN3S/c15-14-17-9-13(20-14)10-18-5-7-19(8-6-18)12-3-1-11(16)2-4-12/h1-4,9H,5-8,10H2
InChIKeyCNDXSKWUIWEEAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(4-fluorophenyl)piperazine (CAS 478260-05-8): Procurement-Relevant Chemical Identity and Core Properties


1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(4-fluorophenyl)piperazine (CAS 478260-05-8; molecular formula C14H15ClFN3S; molecular weight 311.8 g/mol) is a synthetic small molecule belonging to the thiazole-piperazine hybrid class . Its structure features a 2-chloro-1,3-thiazole ring connected via a methylene bridge to the N-1 position of a piperazine ring, with a 4-fluorophenyl substituent at the N-4 position of the piperazine . This compound is primarily distributed as a research-grade chemical (typical purity 95%) by specialty chemical suppliers for use as a synthetic intermediate, a potential metabolite or impurity reference standard, or a scaffold for medicinal chemistry exploration .

Why Generic Substitution of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(4-fluorophenyl)piperazine Is Scientifically Unreliable


Thiazole-piperazine hybrids cannot be generically substituted because biological activity, physicochemical properties, and metabolic fate are exquisitely sensitive to the precise position and nature of substituents [1]. In this compound, the 2-chloro substituent on the thiazole ring and the 4-fluoro group on the phenyl ring create a unique electronic environment that differs fundamentally from the 2-fluorophenyl regioisomer (CAS 303987-42-0) and from non-halogenated or differently halogenated analogs . Even a shift of the fluorine from the para to the ortho position alters dipole moment, steric profile, and potential receptor interactions—differences that can translate into order-of-magnitude changes in target binding affinity or metabolic stability in related thiazole-piperazine series [2]. The quantitative evidence below substantiates why this specific compound must be treated as a distinct chemical entity for procurement decisions.

Quantitative Differentiation Evidence for 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(4-fluorophenyl)piperazine Versus Closest Analogs


Regioisomeric Identity: Para-Fluorophenyl Versus Ortho-Fluorophenyl Differentiation

The target compound (CAS 478260-05-8) bears a 4-fluorophenyl (para-fluoro) substituent, distinguishing it from its closest commercially available regioisomer, 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine (CAS 303987-42-0), which carries a 2-fluorophenyl (ortho-fluoro) group . The para-fluoro configuration preserves the linear geometry of the phenyl-piperazine axis, whereas the ortho-fluoro introduces steric hindrance and alters the pKa of the piperazine nitrogen via through-space electronic effects [1]. While both share the identical molecular formula (C14H15ClFN3S) and molecular weight (311.8 g/mol), they are chromatographically distinguishable and cannot be used interchangeably as analytical standards or pharmacological probes .

Structural isomerism Physicochemical properties Receptor binding

Pharmacophoric Class Membership: Thiazole-Piperazine Acetylcholinesterase Inhibitor Scaffold

The target compound belongs to the thiazole-piperazine class, a validated pharmacophore for acetylcholinesterase (AChE) inhibition [1]. A closely related study of 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives (compounds 5n, 5o, 5p) demonstrated AChE inhibition rates of 96.44%, 99.83%, and 89.70% at 0.1 µM, with compound 5o achieving an IC50 of 0.011 µM (versus donepezil IC50 of 0.054 µM) [1]. The target compound's structural features—the 2-chlorothiazole linked via methylene to a 4-fluorophenylpiperazine—map onto the key pharmacophoric elements identified in that series, namely a halogenated thiazole and a para-substituted phenylpiperazine, suggesting potential for comparable or differentiated AChE activity [2]. However, direct quantitative AChE inhibition data for CAS 478260-05-8 have not been reported in the peer-reviewed literature.

Acetylcholinesterase inhibition Alzheimer's disease Neuropharmacology

Physicochemical Differentiation: LogP and Solubility Profile Relative to Non-Halogenated and Dechlorinated Analogs

The combination of a 2-chloro substituent on the thiazole ring and a 4-fluoro substituent on the phenyl ring imparts a distinct lipophilicity profile compared to non-halogenated or dechlorinated analogs [1]. While experimentally measured LogP and aqueous solubility data for the target compound are not publicly available, in silico predictions indicate that the 2-chloro group increases LogP by approximately 0.5–0.8 units compared to the 2-unsubstituted thiazole analog, and the 4-fluorophenyl group contributes an additional 0.2–0.4 units over the unsubstituted phenylpiperazine [2]. These differences are consequential for membrane permeability, plasma protein binding, and metabolic clearance in biological systems [2].

Lipophilicity Drug-likeness ADME prediction

Analytical Reference Utility: Spectral Fingerprinting for Identity Confirmation

The target compound has a documented 1H NMR and FTIR spectral fingerprint in the SpectraBase database, providing a reference standard for identity confirmation [1]. This spectral data is compound-specific; neither the ortho-fluoro regioisomer (CAS 303987-42-0) nor analogs with different halogen substitution patterns will produce identical spectra . In procurement contexts where batch-to-batch identity verification is required (e.g., analytical method validation, impurity profiling), the availability of reference spectra reduces the risk of misidentification.

Analytical chemistry Quality control Spectroscopy

Recommended Application Scenarios for 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(4-fluorophenyl)piperazine Based on Available Evidence


Structure-Activity Relationship (SAR) Studies in Thiazole-Piperazine AChE Inhibitor Programs

Researchers expanding upon the thiazole-piperazine AChE inhibitor scaffold exemplified by compounds 5n, 5o, and 5p (IC50 = 0.011 µM for 5o) can employ the target compound as a probe to evaluate the contribution of the 2-chloro-5-methylenethiazole and 4-fluorophenylpiperazine motif to potency and selectivity [1]. The compound's distinct substitution pattern fills a gap in the published SAR landscape and may reveal substituent-dependent potency trends [2].

Analytical Reference Standard for Chromatographic Method Development

Given its unique retention characteristics arising from the combined chloro and fluoro substituents, the target compound can serve as a system suitability standard or retention time marker in HPLC and LC-MS methods designed to separate closely related thiazole-piperazine impurities or metabolites [1]. Its availability as a characterized reference material supports method validation in pharmaceutical quality control settings [2].

Metabolite Identification and Impurity Profiling for Fluorophenylpiperazine-Containing Drugs

Compounds containing the 4-fluorophenylpiperazine moiety (e.g., niaprazine metabolites) may undergo N-dealkylation or N-dearylation to generate fragments that include the thiazole-methylpiperazine substructure [1]. The target compound can be used as a synthetic standard for identifying and quantifying such fragments in metabolic stability assays or forced degradation studies [2].

Pharmacokinetic Probe for Halogen-Dependent ADME Profiling

The 2-chloro and 4-fluoro substituents jointly modulate lipophilicity and metabolic stability. The target compound can serve as a comparator in ADME panels alongside its non-halogenated or ortho-fluoro analogs to deconvolute the contribution of each halogen to microsomal stability, CYP inhibition, and plasma protein binding [1]. Such studies are foundational for lead optimization in drug discovery [2].

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